molecular formula C13H14N2O B1683483 Velnacrine CAS No. 124027-47-0

Velnacrine

Cat. No.: B1683483
CAS No.: 124027-47-0
M. Wt: 214.26 g/mol
InChI Key: HLVVITIHAZBPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Velnacrine is an inhibitor of acetylcholinesterase . It was studied for the treatment of Alzheimer’s disease, but development was discontinued . There has been no research into the use of this compound as a cognitive enhancer in the treatment of Alzheimer’s disease since 1994 .


Molecular Structure Analysis

This compound has a molecular formula of C13H14N2O . Its average mass is 214.263 Da and its monoisotopic mass is 214.110611 Da .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C13H14N2O . Its molecular weight is 214.27 g/mol .

Scientific Research Applications

Cholinesterase Inhibition in Alzheimer's Disease Research into velnacrine has largely concentrated on its efficacy as a cholinesterase inhibitor. It was studied for its potential to treat cognitive symptoms of Alzheimer's disease by enhancing cholinergic neurotransmission. This compound demonstrated the ability to modestly improve cognitive functions in Alzheimer's patients in several studies. It was found that this compound could lead to significant improvements in cognitive scores, as measured by the Alzheimer's Disease Assessment Scale (ADAScog), compared to placebo in clinical trials. However, these improvements were modest, with a notable proportion of patients experiencing a beneficial response to the treatment (Zemlan, Keys, Richter, & Strub, 1996), (Siegfried, 1993), (Goa & Fitton, 1994).

Pharmacodynamic and Clinical Studies Early clinical studies highlighted this compound's potential in reversing cognitive impairment induced by scopolamine in healthy subjects, suggesting its beneficial effects in enhancing cognitive functions. In patients with Alzheimer's disease, this compound was shown to improve performance in recognition tasks and enhance regional cerebral blood flow in prefrontal-parietal areas, indicating its direct impact on brain functions related to memory and cognition (Siegfried, 1993).

Effects on Recognition Memory and Cerebral Blood Flow Further studies have examined the effects of this compound on recognition memory and regional cerebral blood flow in Alzheimer's patients. Marginal improvements in word recognition memory were observed after administration of this compound, along with a relative increase in superior frontal uptake of a tracer used in brain imaging, suggesting increased regional perfusion and metabolism as a result of cholinergic stimulation. These findings underline the potential of this compound in modulating cognitive functions and brain activity in Alzheimer's disease (Ebmeier et al., 2005).

Overall Efficacy and Safety Considerations While this compound has shown promise in the symptomatic treatment of Alzheimer's disease, its development and clinical use have been significantly impacted by concerns over its safety profile, particularly regarding hepatotoxicity. Despite these challenges, the research on this compound has contributed valuable insights into the treatment of Alzheimer's disease, underscoring the potential of cholinesterase inhibitors in managing cognitive symptoms. The exploration of this compound's efficacy and safety illustrates the complexity of developing treatments for neurodegenerative disorders and highlights the need for ongoing research to find effective and safe therapeutic options (Birks & Wilcock, 2004).

Mechanism of Action

Target of Action

Velnacrine is a potent cholinesterase inhibitor . Its primary target is the enzyme acetylcholinesterase (AChE), which is found in various cellular types, including erythrocytes, platelets, leukocytes, and endothelial cells . AChE plays a crucial role in regulating the duration of acetylcholine-mediated neurotransmitter action on the postsynaptic receptors in cholinergic synapses .

Mode of Action

This compound acts by reversibly binding with and inactivating cholinesterases . This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, leading to an accumulation of acetylcholine at cholinergic synapses . The increased concentration of acetylcholine enhances cholinergic function .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound increases the concentration of acetylcholine, a key neurotransmitter in this pathway . This can improve learning and memory functions and reverse learning deficits caused either by scopolamine or lesions of the nucleus basalis magnocellularis (NBM) .

Pharmacokinetics

In pharmacokinetic studies in humans, plasma peak levels of this compound were reached within one hour after oral administration . The drug was rapidly eliminated with a half-life of about two to three hours . Steady-state plasma levels were reached after approximately three days of repeated dose treatment . There were dose-related increases in peak plasma concentrations (Cmax), areas under the plasma concentration-time curves (AUC), and the amount of drug excreted in the urine .

Result of Action

This compound’s action results in significant effects on attentional, short-term memory, and recent memory functions . It also significantly increases regional cerebral blood flow in the superior frontal and right parietal cortical areas in patients with Alzheimer’s disease . In the microcirculation level, this compound increases the number of adherent leukocytes in post-capillary venules .

Action Environment

The action of this compound can be influenced by environmental factors such as food intake . . This suggests that the timing of this compound administration in relation to meals could potentially influence its efficacy and stability.

Safety and Hazards

The FDA peripheral and CNS drug advisory board voted unanimously against recommending approval of Velnacrine . This decision was based on the toxic nature of this compound, and lack of evidence of efficacy .

Future Directions

There has been no research into the use of Velnacrine as a cognitive enhancer in the treatment of Alzheimer’s disease since 1994 . Therefore, it’s unclear what future directions might be taken with this compound.

Biochemical Analysis

Biochemical Properties

Velnacrine acts biochemically as a potent cholinesterase inhibitor . It enhances cholinergic functions by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .

Cellular Effects

This compound has shown efficacy in improving both normal and experimentally impaired mnemonic function in animals and humans . It increases the number of adherent leukocytes in post-capillary venules of Wistar rats’ mesentery muscle . In the presence of lipopolysaccharide (LPS), this compound seems to have an anti-inflammatory effect by diminishing TNF-α concentrations .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a cholinesterase inhibitor . By inhibiting the enzyme acetylcholinesterase, it prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing the concentration of acetylcholine at cholinergic synapses .

Temporal Effects in Laboratory Settings

There has been no research into the use of this compound as a cognitive enhancer in the treatment of Alzheimer’s disease since 1994 . The FDA peripheral and CNS drug advisory board voted unanimously against recommending approval . This decision was based on the toxic nature of this compound and lack of evidence of efficacy .

Dosage Effects in Animal Models

In animal models, this compound has shown to improve learning and memory functions

Metabolic Pathways

This compound is extensively metabolized with only approximately 10%, 19%, and 33% of the dose appearing in the urine as unchanged drug in humans, dogs, and rats, respectively

Transport and Distribution

In pharmacokinetic studies in humans, plasma peak levels of this compound were reached within one hour after oral administration, and the drug was rapidly eliminated with a half-life of about two to three hours . Steady-state plasma levels were reached after approximately three days of repeated dose treatment .

Subcellular Localization

As a cholinesterase inhibitor, it is likely to be localized in areas where acetylcholinesterase is present .

Properties

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVVITIHAZBPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046945
Record name Velnacrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124027-47-0, 121445-24-7, 121445-26-9
Record name Velnacrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124027-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Velnacrine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124027470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VELNACRINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQL6V4U301
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VELNACRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P6NV151K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VELNACRINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN3Z63E2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Velnacrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Velnacrine
Reactant of Route 2
Velnacrine
Reactant of Route 3
Velnacrine
Reactant of Route 4
Velnacrine
Reactant of Route 5
Velnacrine
Reactant of Route 6
Velnacrine
Customer
Q & A

Q1: What is the primary mechanism of action of velnacrine?

A1: this compound primarily acts as an acetylcholinesterase (AChE) inhibitor. [] This means it prevents the breakdown of acetylcholine (ACh), a neurotransmitter crucial for learning and memory, leading to increased ACh levels in the synaptic cleft. [, , ]

Q2: How does AChE inhibition relate to potential therapeutic benefits in Alzheimer's disease?

A2: Alzheimer's disease is characterized by a decline in cholinergic function, including reduced ACh levels. [, , ] By inhibiting AChE, this compound was hypothesized to increase ACh levels, potentially ameliorating cognitive symptoms. [, , ]

Q3: Does this compound interact with other targets besides AChE?

A3: Research suggests that this compound might have additional effects beyond AChE inhibition. For instance, it has been shown to modulate erythrocyte nitric oxide bioavailability, potentially impacting microcirculation. [] Further studies have investigated its potential interactions with potassium channels at motor nerve terminals. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C13H14N2O • C4H4O4, reflecting its structure as a maleate salt. Its molecular weight is 330.3 g/mol. [, ]

Q5: Are there any spectroscopic data available for this compound?

A5: Yes, spectroscopic techniques like proton NMR and GC/MS have been employed to characterize this compound and its metabolites. [, ] Powder X-ray diffraction data has also been used to analyze its crystal structure. []

Q6: How does the structure of this compound relate to its activity as an AChE inhibitor?

A6: this compound belongs to the aminoacridine family, which are known AChE inhibitors. [, ] Structural modifications, such as those explored with suronacrine (HP128), can significantly alter its pharmacological profile, affecting both its AChE inhibitory activity and potential for cholinoceptor blockade. [, ]

Q7: What is known about the absorption and metabolism of this compound?

A7: Studies indicate that this compound is well absorbed after oral administration. [] It undergoes extensive metabolism, primarily via hydroxylation of the tetrahydroaminoacridine ring, with several hydroxylated metabolites identified. [] Food intake appears to delay but not significantly affect the extent of absorption. []

Q8: How does the pharmacokinetic profile of this compound compare to other AChE inhibitors?

A8: this compound exhibits a longer elimination half-life (1.6–6 hours) than physostigmine (20–30 minutes). This difference is mainly attributed to a larger volume of distribution. [] Notably, the concentration of this compound in the cerebrospinal fluid (CSF) is lower than its average plasma concentration, suggesting limited penetration of the blood-brain barrier. []

Q9: How do factors like age and disease state influence the pharmacokinetics and pharmacodynamics of this compound?

A9: Research suggests that patients with Alzheimer's disease may exhibit altered tolerance to this compound compared to healthy elderly individuals. [, , ] This difference highlights the importance of considering disease-specific factors in drug development and emphasizes the need for clinical trials in the target population.

Q10: What in vitro models were used to study the effects of this compound?

A10: Researchers utilized various in vitro models to investigate this compound's effects, including isolated nerve-muscle preparations from chick and mouse, [] human erythrocyte suspensions, [, , ] and cultured hepatocytes from different species to assess cytotoxicity. []

Q11: What are the primary safety concerns associated with this compound?

A12: The most significant concern with this compound was its potential for hepatotoxicity, which was observed in a dose-dependent manner, particularly in patients with Alzheimer's disease. [, , , , ] This led to the development of statistical models like the Physician Reference Of Predicted Probabilities (PROPP) to assess the risk of hepatotoxicity in individuals considered for treatment. []

Q12: Were there any other significant side effects observed with this compound?

A13: Aside from hepatotoxicity, other common side effects included gastrointestinal disturbances like diarrhea, dizziness, nausea, and headaches. [, , ] These side effects, coupled with the risk of liver toxicity, contributed to the discontinuation of this compound's development as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.